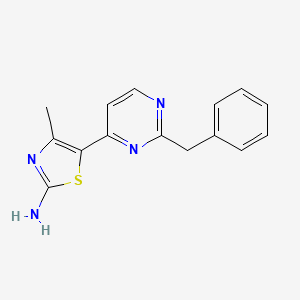

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-benzylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-10-14(20-15(16)18-10)12-7-8-17-13(19-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLRIHPFIHWKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methyl-5-(2-Hydroxyethyl)-Thiazole

Preparation of 4-Methyl-Thiazole-5-Carbaldehyde

Research Findings and Challenges

The synthesis of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine poses several challenges, including the need for efficient cross-coupling reactions and the control of reaction conditions to achieve high yields and purity. The use of palladium catalysts for cross-coupling reactions and careful optimization of reaction conditions are crucial for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the pyrimidine or thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives with modified functional groups

Substitution: Substituted derivatives with new functional groups at benzyl or methyl positions

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Effects on Molecular Weight : The benzyl group in the target compound increases molecular weight compared to simpler analogs like 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine (262.38 g/mol) . However, benzo[d]thiazole derivatives (e.g., APY1, APY7) exhibit higher molecular weights due to their fused aromatic systems .

- Melting Points : Benzo[d]thiazole analogs (APY1, APY7) show higher melting points (262–291°C), likely due to enhanced crystallinity from planar aromatic systems. The target compound’s melting point is unreported but expected to be lower due to the flexible benzyl group .

Electronic and Functional Group Comparisons

- Amino vs. Benzyl Substitution: The 2-amino group in APY1 and APY7 facilitates hydrogen bonding, whereas the 2-benzyl group in the target compound may enhance lipophilicity and membrane permeability .

Biological Activity

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring linked to a pyrimidine moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Anti-inflammatory Effects : The compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Anticancer Properties : It has shown potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory efficacy of similar thiazole derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to suppress COX-2 activity. The results indicated that these compounds could inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by Thiazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | 1 |

| Indomethacin | TBD | TBD | TBD |

Anticancer Activity

The compound also acts as a selective inhibitor of PI3K, specifically targeting the PI3K alpha subtype, which is often overexpressed in various cancers. This selectivity suggests potential therapeutic applications in treating proliferative diseases such as leukemia and solid tumors .

Case Study: PI3K Inhibition

In vitro studies have shown that derivatives similar to this compound effectively inhibit PI3K activity, leading to reduced cell viability in cancer cell lines. The selectivity for PI3K alpha over other isoforms enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or pyrimidine rings can significantly influence their potency and selectivity.

Key Findings:

- Substituent Effects : Electron-donating groups on the pyrimidine ring enhance COX inhibition.

- Thiazole Modifications : Alterations in the thiazole moiety can improve PI3K selectivity and overall anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine, and what key reaction conditions are required?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, analogous thiazol-2-amine derivatives are prepared by reacting substituted pyrimidines with thiazole precursors under reflux in polar aprotic solvents (e.g., THF or DMF) with catalysts like triethylamine. Key intermediates, such as 4-methylthiazol-2-amine, are functionalized with benzylpyrimidinyl groups via nucleophilic substitution or cross-coupling reactions. Reaction progress should be monitored using TLC, and purification achieved via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Characterization requires a combination of:

- NMR spectroscopy : - and -NMR to confirm substituent positions and purity.

- IR spectroscopy : To identify functional groups (e.g., C=N stretching in thiazole rings at ~1600 cm).

- X-ray crystallography : Resolve 3D structure and confirm regiochemistry of the benzylpyrimidinyl and thiazole moieties. For example, similar compounds in the Crystallography Open Database (COD) were analyzed with Mo-Kα radiation (λ = 0.71073 Å) .

Q. How is the preliminary biological activity of this compound evaluated in anticancer research?

Methodological Answer: In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HepG2) are conducted using MTT or SRB protocols. Dose-response curves (0.1–100 µM) are generated, with IC values calculated to quantify potency. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are essential. Follow-up studies may include apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors contribute to variability?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Catalyst selection : Triethylamine vs. DBU for deprotonation efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Reflux at 80–100°C improves reaction kinetics but may degrade heat-sensitive intermediates. Variability often arises from trace moisture (leading to hydrolysis) or incomplete purification of intermediates. Use anhydrous conditions and silica gel chromatography for reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Methodological Answer: Contradictions may stem from:

- Cell line heterogeneity : Genetic variability in cancer models (e.g., p53 status in MCF-7 vs. MDA-MB-231).

- Compound solubility : Use of co-solvents (e.g., Cremophor EL) or sonication to ensure homogeneous dispersion.

- Assay interference : Thiazole derivatives may autofluoresce, requiring validation via orthogonal assays (e.g., ATP-based viability). Meta-analyses of published IC values and standardized protocols (e.g., NCI-60 panel) improve cross-study comparability .

Q. What mechanistic insights explain the compound’s antitumor activity at the molecular level?

Methodological Answer: Hypothesis-driven approaches include:

- Kinase inhibition profiling : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using recombinant enzyme assays.

- Molecular docking : Model interactions with ATP-binding pockets (e.g., PyMOL, AutoDock Vina).

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated vs. untreated cells. For example, benzylpyrimidine derivatives inhibit PI3K/Akt signaling, validated via Western blotting for phospho-Akt (Ser473) .

Q. How are environmental degradation pathways of this compound evaluated in ecotoxicological studies?

Methodological Answer: Degradation studies under simulated environmental conditions:

- Hydrolysis : Incubate at pH 4–9 (25–50°C) and analyze via HPLC for breakdown products.

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic solutions.

- Biodegradation : Use soil/water microcosms with LC-MS/MS quantification. Key parameters include half-life (t) and quantitative structure-activity relationship (QSAR) modeling to predict ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.